

Optimizing KHKI-01128 dosage for maximum cancer cell inhibition

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Compound of Interest		
Compound Name:	KHKI-01128	
Cat. No.:	B15619846	Get Quote

Technical Support Center: KHKI-01128

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of **KHKI-01128** to achieve maximum cancer cell inhibition in pre-clinical, in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of KHKI-01128?

A1: **KHKI-01128** is a potent inhibitor of NUAK family kinase 2 (NUAK2).[1][2] NUAK2 is a serine/threonine kinase that plays a role in cancer cell survival, proliferation, and invasion.[2] By inhibiting NUAK2, **KHKI-01128** can suppress the downstream signaling pathways that promote cancer cell growth. Specifically, **KHKI-01128** has been shown to suppress the expression of target genes of the Yes-associated transcriptional regulator (YAP), a key effector of the Hippo signaling pathway.[1][2]

Q2: What is a recommended starting concentration range for **KHKI-01128** in cell-based assays?

A2: Based on published data, a sensible starting concentration range for **KHKI-01128** in cell viability assays would be from 0.1 μ M to 30 μ M.[3] The half-maximal inhibitory concentration (IC50) for cell proliferation has been reported to be approximately 1.26 μ M in SW480 colorectal cancer cells after 72 hours of treatment.[3] However, the optimal concentration is highly



dependent on the specific cancer cell line and the duration of the experiment. A dose-response experiment is always recommended to determine the IC50 in your specific model.

Q3: How should I prepare and store **KHKI-01128** stock solutions?

A3: **KHKI-01128** is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: How does KHKI-01128 affect the Hippo signaling pathway?

A4: **KHKI-01128** inhibits NUAK2, which is a component of a positive feedback loop in the Hippo signaling pathway. NUAK2 can phosphorylate and inhibit LATS1, a core Hippo pathway kinase. By inhibiting NUAK2, **KHKI-01128** allows LATS1 to phosphorylate and inactivate the oncoprotein YAP. This leads to the cytoplasmic retention and degradation of YAP, preventing it from translocating to the nucleus and activating the transcription of genes involved in cell proliferation and survival.

Data Presentation

Table 1: In Vitro Inhibitory Activity of KHKI-01128

Target/Assay	Cell Line	IC50 Value	Reference
NUAK2 (biochemical assay)	N/A	0.024 ± 0.015 μM	[3]
Cell Proliferation (WST assay, 72h)	SW480	1.26 ± 0.17 μM	[3]

Mandatory Visualizations

Perform Colony Formation Assay



Experimental Workflow for KHKI-01128 Dosage Optimization

Perform Apoptosis Assay

(e.g., Annexin V)

Confirm mechanism

(Western Blot for p-YAP)

Select optimal dose for further experiments

Data Analysis

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KHKI-01128 Dosage Optimization Workflow.

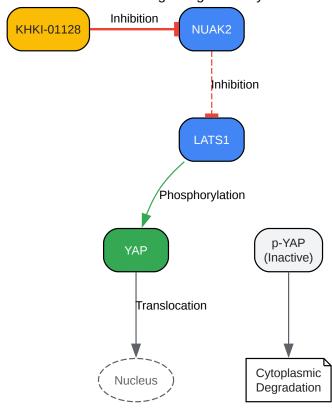
Perform Cell Viability Assay

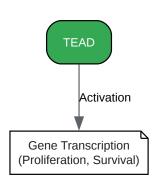
(e.g., MTT, WST)

Calculate IC50 values



KHKI-01128 Inhibition of the NUAK2-YAP Signaling Pathway





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References

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